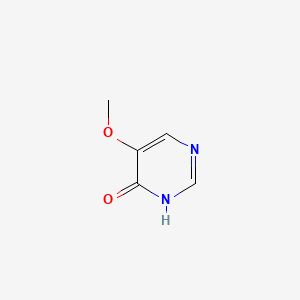

5-Methoxypyrimidin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKGGVGWBXBJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901504 | |

| Record name | NoName_630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71133-22-7 | |

| Record name | 4(3H)-Pyrimidinone, 5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-Methoxypyrimidin-4-ol synthesis from diethyl malonate

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrimidin-4-ol from Diethyl Malonate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Methoxypyrimidin-4-ol, a valuable heterocyclic building block, commencing from the readily available starting material, diethyl malonate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document outlines a robust, multi-step synthetic pathway, detailing the preparation of a key α-methoxy malonate intermediate, its subsequent cyclocondensation to form the pyrimidine core, and the final transformations to yield the target molecule. Each step is presented with detailed experimental protocols, mechanistic insights, and an explanation of the underlying chemical principles that govern the procedural choices. This guide is designed to be a self-validating resource, enabling skilled chemists to replicate and adapt the synthesis for their research and development needs.

Introduction: The Significance of the 5-Methoxypyrimidin-4-ol Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Beyond this fundamental role, substituted pyrimidines are integral to a vast array of pharmaceuticals, exhibiting activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The specific substitution pattern of 5-Methoxypyrimidin-4-ol, featuring a C5-methoxy electron-donating group and a C4-hydroxyl group (existing in tautomeric equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one), offers a unique electronic and steric profile.[2] This makes it a highly sought-after intermediate for library synthesis and the development of targeted therapeutics, such as kinase inhibitors, where precise interactions with the enzyme's active site are paramount.

This guide details a logical and reproducible synthetic strategy starting from diethyl malonate, a commodity chemical, thereby providing an accessible route to this high-value compound.

Retrosynthetic Analysis and Strategic Overview

A direct, single-step synthesis of 5-Methoxypyrimidin-4-ol from diethyl malonate is not feasible due to the need for specific functionalization at the C5 position. Our strategy, therefore, involves a multi-step approach that logically builds the required functionality.

The retrosynthetic analysis reveals a pathway that disconnects the target molecule into manageable, synthetically accessible precursors.

Caption: Retrosynthetic pathway for 5-Methoxypyrimidin-4-ol.

This strategy hinges on three core phases:

-

Functionalization of the Malonate: Introduction of a methoxy group at the α-position of diethyl malonate.

-

Pyrimidine Ring Formation: Cyclocondensation of the α-methoxy malonate with formamidine to construct the heterocyclic core.

-

Selective Functional Group Interconversion: Conversion of the resulting 4,6-dihydroxypyrimidine to the target 4-monohydroxy derivative via a robust chlorination-reduction-hydrolysis sequence.

Phase 1: Synthesis of the Key Intermediate, Diethyl 2-Methoxymalonate

The introduction of the C5-methoxy group originates from the α-position of the malonic ester. A reliable method to achieve this is via a two-step chlorination/methoxylation sequence.[3]

Step 1.1: α-Chlorination of Diethyl Malonate

Causality: Direct methoxylation of the enolate of diethyl malonate can lead to competing O-alkylation and other side reactions. A more controlled approach is to first install a good leaving group, such as a halogen, at the α-position. Chlorination with a reagent like chlorine gas provides the necessary intermediate, diethyl 2-chloromalonate.[3]

Experimental Protocol:

-

Charge a reaction vessel, equipped with a gas inlet tube, mechanical stirrer, and cooling bath, with diethyl malonate (1.0 eq) and a suitable solvent such as dichloromethane.

-

Cool the reaction mixture to 5-15°C.

-

Slowly bubble chlorine gas (approx. 1.0-1.1 eq) through the solution while maintaining the temperature. The reaction is exothermic and requires careful temperature control to minimize side products.

-

Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, purge the system with nitrogen gas to remove excess chlorine. The resulting solution of diethyl 2-chloromalonate is typically used directly in the next step without purification.

Step 1.2: Nucleophilic Substitution to Diethyl 2-Methoxymalonate

Causality: The chlorine atom at the now electron-deficient α-position is an excellent leaving group for nucleophilic substitution. Sodium methoxide serves as a potent, non-sterically hindered nucleophile to displace the chloride, cleanly forming the C-O bond and yielding the critical diethyl 2-methoxymalonate intermediate.[3]

Experimental Protocol:

-

In a separate vessel, prepare a solution of sodium methoxide (1.1-1.2 eq) in anhydrous methanol.

-

Cool the sodium methoxide solution to 0-5°C.

-

Add the crude solution of diethyl 2-chloromalonate from the previous step dropwise to the sodium methoxide solution, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by GC until the reaction is complete.[3]

-

Quench the reaction by adding water and neutralize with a mild acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure diethyl 2-methoxymalonate.

Phase 2: Core Synthesis via Cyclocondensation

The construction of the pyrimidine ring is achieved via a classical condensation reaction between the 1,3-dicarbonyl system of the malonate and an N-C-N synthon, formamidine.[4]

Caption: Key mechanistic steps in the cyclocondensation reaction.

Causality: This reaction proceeds under basic conditions. A strong base, such as sodium methoxide, deprotonates the formamidine and facilitates the initial nucleophilic attack of the amidine nitrogen onto one of the ester carbonyls of the diethyl 2-methoxymalonate. A subsequent intramolecular cyclization followed by elimination of ethanol and water yields the stable, aromatic pyrimidine ring.[5]

Experimental Protocol:

-

Charge a reactor with anhydrous methanol and add sodium methoxide (3.0-3.5 eq) with stirring under an inert atmosphere.[5]

-

Add formamidine acetate or hydrochloride (2.0-2.5 eq) to the mixture.

-

Heat the suspension to 50-60°C.

-

Slowly add diethyl 2-methoxymalonate (1.0 eq) to the reaction mixture over 1 hour, maintaining the temperature.[5]

-

After the addition is complete, heat the mixture to reflux (approx. 95°C) for 4-6 hours.

-

Monitor the reaction by HPLC or TLC for the disappearance of the malonate ester.

-

Cool the reaction mixture and adjust the pH to ~7 with concentrated hydrochloric acid, causing the product to precipitate.

-

Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum to yield 5-methoxy-4,6-dihydroxypyrimidine.

Phase 3: Selective Functional Group Interconversion

The conversion of the 4,6-diol to the desired 4-ol is the most nuanced phase of the synthesis. A direct selective dehydroxylation is difficult. Therefore, a more reliable three-step sequence of chlorination, selective dechlorination, and hydrolysis is employed.[2][6]

Step 3.1: Dichlorination

Causality: The hydroxyl groups of the dihydroxypyrimidine tautomerize to the more reactive lactam form. A strong chlorinating agent like phosphorus oxychloride (POCl₃) readily converts both lactam groups to chloro-substituted aromatics, yielding 5-methoxy-4,6-dichloropyrimidine.[7] This transformation is critical as the chloro groups are excellent leaving groups for subsequent reactions.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and gas scrubber, carefully add 5-methoxy-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq). A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.[6]

-

Heat the mixture to reflux (approx. 110°C) for 3-5 hours.

-

Cool the reaction mixture to room temperature and very carefully quench it by pouring it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Extract the product into an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude 5-methoxy-4,6-dichloropyrimidine, which can be purified by chromatography or used directly.

Step 3.2: Selective Monodechlorination

Causality: The two chloro-substituents at the C4 and C6 positions can be differentiated via catalytic hydrogenation. One chloro group can be selectively removed over the other by careful control of reaction conditions. This process, known as hydrogenolysis, replaces a C-Cl bond with a C-H bond.

Experimental Protocol:

-

Dissolve 5-methoxy-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a palladium catalyst, typically 5-10% Pd on carbon (Pd/C), and a base such as triethylamine or magnesium oxide (1.1 eq) to act as an acid scavenger.

-

Subject the mixture to hydrogenation (H₂ gas) at atmospheric or slightly elevated pressure.

-

Monitor the reaction progress carefully by TLC or LC-MS to maximize the formation of the mono-dechlorinated product, 4-chloro-5-methoxypyrimidine, while minimizing the formation of the fully dechlorinated byproduct.

-

Upon optimal conversion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude product is then purified by column chromatography.

Step 3.3: Hydrolysis to 5-Methoxypyrimidin-4-ol

Causality: The final step involves the hydrolysis of the remaining chloro group at the C4 position. This nucleophilic aromatic substitution reaction replaces the chlorine with a hydroxyl group to yield the final target molecule.

Experimental Protocol:

-

Dissolve the purified 4-chloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like dioxane or aqueous acid (e.g., 1M HCl).

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the solution and neutralize with a base (e.g., solid sodium bicarbonate) until the pH is ~7-8.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 5-Methoxypyrimidin-4-ol.

Product Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques. The following table summarizes the expected data for 5-Methoxypyrimidin-4-ol (existing as the 5-methoxypyrimidin-4(3H)-one tautomer).

| Analysis | Expected Data | Source |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| ¹H NMR | Signals for the methoxy group protons (singlet, ~3.8-4.0 ppm) and pyrimidine ring protons. The N-H proton will appear as a broad singlet. | [2] |

| ¹³C NMR | Signals for the methoxy carbon, the carbons of the pyrimidine ring, and a carbonyl carbon from the keto tautomer. | [2] |

| Mass Spec (MS) | The GC-MS data would show the molecular ion peak corresponding to the molecular weight. | [2] |

Conclusion

The synthesis of 5-Methoxypyrimidin-4-ol from diethyl malonate is a challenging yet achievable goal for the skilled organic chemist. The outlined multi-step pathway, involving the strategic functionalization of the malonate precursor, a robust cyclocondensation to form the pyrimidine core, and a carefully executed series of functional group interconversions, provides a reliable and logical route to this valuable molecule. The principles and protocols detailed in this guide offer a solid foundation for the synthesis and further derivatization of this important class of heterocyclic compounds for applications in drug discovery and development.

References

-

CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents.

-

Langer, P., & Saleh, S. (2003). Malonates in Cyclocondensation Reactions. Molecules, 8(1), 60-75.

-

CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents.

-

BenchChem (2025). An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications.

-

BenchChem (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.

-

BenchChem (2025). Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol.

-

Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.

-

Feely, W., & Boekelheide, V. (1955). Diethyl Methylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395.

-

Gault, H., & Elphimoff-Felkin, I. (1955). Diethyl Bis(hydroxymethyl)malonate. Organic Syntheses, Coll. Vol. 3, p.395.

-

BenchChem (2025). Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide.

-

BenchChem (2025). Technical Support Center: Scale-Up Synthesis of 4-Methoxypyrimidin-5-ol.

-

CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents.

-

CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.

-

EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxyuracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Interest in 5-Methoxyuracil

5-Methoxyuracil is a pyrimidine derivative with the chemical formula C5H6N2O3.[1][2] It is a methoxylated form of uracil, a fundamental component of nucleic acids.[3] The presence of the methoxy group at the 5-position distinguishes it from the canonical nucleobases and imparts unique chemical and physical properties. This modification makes 5-methoxyuracil a valuable building block in chemical synthesis and a subject of interest in the development of antiviral and anticancer agents due to its structural similarity to nucleotide bases.[1][3] It is also used in the preparation of various nucleosides.[3] Understanding its physicochemical properties is paramount for its application in medicinal chemistry and materials science.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the foundation of its application. These properties dictate its behavior in various environments, its reactivity, and its potential interactions with biological systems.

Table 1: Summary of Key Physicochemical Properties of 5-Methoxyuracil

| Property | Value | Reference(s) |

| Molecular Formula | C5H6N2O3 | [1][2][3] |

| Molecular Weight | 142.11 g/mol | [2][3] |

| Appearance | White to off-white or beige crystalline solid/powder. | [1] |

| Melting Point | 344 °C | |

| Solubility | Limited solubility in water, more soluble in polar organic solvents like ethanol and DMSO. | [1] |

| pKa | 8.17 ± 0.10 (Predicted) | [1] |

Expert Insight: The high melting point of 5-methoxyuracil suggests a stable crystalline lattice, likely due to strong intermolecular forces such as hydrogen bonding. While its solubility in water is limited, its solubility in polar organic solvents is a critical consideration for reaction chemistry and formulation development. The predicted pKa indicates it is a weak acid, a property that will influence its ionization state in physiological pH ranges.

Experimental Characterization: A Validating Workflow

To ensure the identity, purity, and structural integrity of 5-methoxyuracil, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, with each technique providing complementary information.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules.

Step-by-Step Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxyuracil in a suitable deuterated solvent, such as DMSO-d₆.[4][5]

-

Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

Figure 1: Workflow for NMR-based structural confirmation.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the elemental composition of the compound.

Step-by-Step Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 5-methoxyuracil in a suitable solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system to separate it from any potential impurities.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ion.[7][8]

-

Data Interpretation: The observed m/z value should correspond to the calculated exact mass of the protonated or deprotonated 5-methoxyuracil molecule.[7]

Figure 2: Workflow for mass spectrometric verification.

Electronic Properties and Purity Assessment with UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for assessing the electronic structure and purity of 5-methoxyuracil.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a solution of 5-methoxyuracil of known concentration in a UV-transparent solvent.

-

Spectrophotometric Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[9][10] The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Mechanistic Insights and Applications

The physicochemical properties of 5-methoxyuracil are directly linked to its potential applications. The arrangement of hydrogen bond donors and acceptors in its structure allows for specific interactions with biological macromolecules, a key feature for drug design.[1] Its structural similarity to endogenous nucleobases is the basis for its investigation as an anticancer and antiviral agent.[1] Furthermore, as a derivative of uracil, it can be used in the synthesis of more complex nucleoside analogs with tailored biological activities.[3]

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the core physicochemical properties of 5-methoxyuracil and the experimental methodologies for their determination. A thorough understanding of these fundamental characteristics is essential for researchers and scientists working with this compound. The presented workflow emphasizes a self-validating approach to ensure the quality and integrity of the material, which is a prerequisite for reliable and reproducible scientific outcomes. The unique properties of 5-methoxyuracil position it as a valuable molecule for further exploration in medicinal chemistry and materials science, with the potential to contribute to the development of novel therapeutics and functional materials.

References

-

ChemBK. (2022, October 16). 5-methyl uracil. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methoxyuracil - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyuracil. Retrieved from [Link]

-

UTMB Research Experts. (n.d.). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: Problems and solutions. Retrieved from [Link]

-

ResearchGate. (2017, March 18). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Retrieved from [Link]

-

Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

-

University of Basrah. (2024, December 23). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

PubChem. (n.d.). Methoxy uracil. Retrieved from [Link]

-

National Institutes of Health. (2023, February 24). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems. Retrieved from [Link]

-

PubMed. (2012, March 27). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)uracil. Retrieved from [Link]

-

World Journal of Biology, Pharmacy and Health Sciences. (n.d.). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl-5-pyrimidineacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC analysis (A), UV absorption spectrum (B), and mass.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. Retrieved from [Link]

-

MDPI. (n.d.). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxyuracil | CymitQuimica [cymitquimica.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 6-Methyluracil(626-48-2) 1H NMR spectrum [chemicalbook.com]

- 7. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjbphs.com [wjbphs.com]

- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2,4-dihydroxypyrimidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-methoxy-2,4-dihydroxypyrimidine, a compound of significant interest in medicinal chemistry and drug development. Also known as 5-methoxyuracil, this pyrimidine derivative serves as a crucial building block in the synthesis of various bioactive molecules. This document offers a detailed exploration of its spectral features, underpinned by established experimental protocols and theoretical considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of 5-Methoxy-2,4-dihydroxypyrimidine

5-Methoxy-2,4-dihydroxypyrimidine, a derivative of the nucleobase uracil, holds a pivotal position in the landscape of synthetic organic and medicinal chemistry. Its structural framework is a recurring motif in a variety of compounds exhibiting a broad spectrum of biological activities. The strategic placement of the methoxy group at the C5 position significantly influences the electronic environment of the pyrimidine ring, thereby modulating its reactivity and interaction with biological targets. Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR spectra of this important molecule.

Foundational Principles of NMR Spectroscopy in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules, ¹H and ¹³C NMR are the most informative, providing insights into the molecular structure, connectivity, and stereochemistry. In heterocyclic compounds like pyrimidines, the chemical shifts of protons and carbons are highly sensitive to the presence of heteroatoms (nitrogen and oxygen), substituent effects, and tautomeric equilibria. The interpretation of these spectra allows for the precise mapping of the molecular architecture.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a robust and validated methodology for obtaining the ¹H and ¹³C NMR spectra of 5-methoxy-2,4-dihydroxypyrimidine.

Materials and Reagents

-

5-Methoxy-2,4-dihydroxypyrimidine (Purity >98%)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-quality 5 mm NMR tubes

-

Tetramethylsilane (TMS) (as an internal standard, optional, as modern spectrometers can reference the residual solvent peak)

Rationale for Solvent Selection

Deuterated solvents are essential in NMR to avoid overwhelming signals from the solvent's protons.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for 5-methoxy-2,4-dihydroxypyrimidine due to the compound's polarity and the presence of exchangeable protons (N-H). DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte and has a residual proton signal at approximately 2.50 ppm, which typically does not interfere with the signals of interest.[2]

Sample Preparation Workflow

The following diagram illustrates the step-by-step process for preparing the NMR sample:

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): ~16 ppm

-

Temperature: 298 K

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): ~200-250 ppm

-

Temperature: 298 K

Spectral Data and Interpretation

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for 5-methoxy-2,4-dihydroxypyrimidine in DMSO-d₆. The data is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.5 | Singlet | - |

| N1-H | ~10.8 | Broad Singlet | - |

| N3-H | ~10.4 | Broad Singlet | - |

| OCH₃ | ~3.6 | Singlet | - |

Interpretation:

-

H-6: The proton at the C6 position of the pyrimidine ring appears as a singlet, as there are no adjacent protons to couple with. Its downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring.

-

N1-H and N3-H: The protons on the nitrogen atoms are exchangeable and typically appear as broad singlets. Their chemical shifts can be variable and are dependent on concentration, temperature, and residual water in the solvent.

-

OCH₃: The three protons of the methoxy group are equivalent and therefore appear as a sharp singlet.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~151 |

| C4 | ~163 |

| C5 | ~140 |

| C6 | ~125 |

| OCH₃ | ~59 |

Interpretation:

-

C2 and C4: These carbons are part of carbonyl or enolic groups and are significantly deshielded, appearing at the downfield end of the spectrum. The C4 carbon is generally more deshielded than the C2 carbon.

-

C5 and C6: These are the sp² hybridized carbons of the pyrimidine ring. The C5 carbon, being directly attached to the electronegative oxygen of the methoxy group, is more deshielded than the C6 carbon.

-

OCH₃: The carbon of the methoxy group appears in the typical range for an sp³ hybridized carbon attached to an oxygen atom. The chemical shift of methoxy groups on aromatic rings can be influenced by their conformation.[3]

Structural Elucidation Logic

The assignment of the NMR signals is based on a combination of established chemical shift ranges for similar pyrimidine derivatives, the electronic effects of the substituents, and an understanding of fundamental NMR principles.

The logical flow for structure confirmation using the obtained NMR data is as follows:

Caption: Logical workflow for structure confirmation.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of 5-methoxy-2,4-dihydroxypyrimidine. The presented experimental protocols and spectral interpretations offer a robust framework for the unambiguous characterization of this important heterocyclic compound. A thorough understanding of its NMR signature is indispensable for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (Year not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides.

-

PubChem. (n.d.). 5-Methoxyuracil. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

- Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -. Retrieved from https://walshmedicalmedia.com/open-access/synthesis-spectral-characterization-and-biological-studies-of-2-4-methoxynaphthalen-1-yl-1-4-methoxyphenyl-1h-phenanthro9-1557-1852-1000165.pdf

-

Auremn. (n.d.). 1H and 13C NMR Experiments and Chemical Shifts Calculations on Gossypol: a Compound Extracted from Cottonseeds. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Journal of the Chemical Society. Perkin transactions I. - MSKCC - Primo by Ex Libris. (n.d.). Retrieved from [Link]

-

CSBJ. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Journal of the Chemical Society. Perkin transactions 1. - National Library of Medicine Institution. (n.d.). Retrieved from [Link]

-

Journal of The Chemical Society-perkin Transactions 1. (n.d.). Retrieved from [Link]

-

Journal of the Chemical Society. Perkin transactions I. - University of California Los Angeles. (n.d.). Retrieved from [Link]

-

Journal of the Chemical Society. Perkin transactions I. - UC San Diego. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Methoxypyrimidin-4-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrimidin-4-ol is a heterocyclic compound featuring the pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-Methoxypyrimidin-4-ol. It covers the compound's key physicochemical properties, the principles governing its solubility, a detailed protocol for experimental solubility determination, and a discussion of expected solubility trends in common organic solvents. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to determine it accurately.[3]

Introduction: The Significance of 5-Methoxypyrimidin-4-ol

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[2] The functional groups of 5-Methoxypyrimidin-4-ol—a methoxy group and a hydroxyl group—provide handles for synthetic modification and influence its physicochemical properties, including solubility.[2] Accurate solubility data is paramount in drug development for several reasons:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency and for purification methods like recrystallization.[1]

-

Formulation Development: Solubility dictates the choice of delivery vehicles for preclinical and clinical studies. Poor solubility can hinder bioavailability and therapeutic efficacy.[4]

-

Biological Assays: Preparing stock solutions and ensuring the compound remains dissolved in assay media are essential for reliable in vitro and in vivo testing.[3]

A crucial structural aspect of this compound is its existence in a tautomeric equilibrium between the enol form (5-Methoxypyrimidin-4-ol) and the more stable keto form, 5-methoxypyrimidin-4(3H)-one.[1] Most available data and structural identifiers refer to this keto tautomer.[1] This tautomerism significantly impacts its hydrogen bonding capabilities and, consequently, its solubility profile.[5][6]

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 5-methoxypyrimidin-4(3H)-one, the following computed properties from public databases provide a theoretical basis for understanding its behavior in different solvents.[1]

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₅H₆N₂O₂ | PubChem | Provides the elemental composition.[1] |

| Molecular Weight | 126.11 g/mol | PubChem | Influences the energy required to break the crystal lattice.[1] |

| XLogP3-AA | -0.5 | PubChem | Indicates the compound is hydrophilic, suggesting higher solubility in polar solvents.[1] |

| Hydrogen Bond Donor Count | 1 | PubChem | The N-H group in the keto tautomer can donate a hydrogen bond.[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem | The two nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds.[1] |

| Tautomerism | Exists in equilibrium with the enol form. | BenchChem | The presence of both keto and enol forms affects polarity and H-bonding potential.[1] |

The presence of both hydrogen bond donors and multiple acceptors, combined with a negative LogP value, strongly suggests that 5-Methoxypyrimidin-4-ol is a polar molecule.[1] This polarity is the primary determinant of its solubility in organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The process of dissolution involves overcoming two main energy barriers:

-

Lattice Energy: The energy holding the solute molecules together in their solid crystal lattice.

-

Solvent Cavitation Energy: The energy required to create a space in the solvent for the solute molecule.[7]

These energy costs are offset by the Solvation Energy released when solute and solvent molecules interact.[7] For 5-Methoxypyrimidin-4-ol, strong solute-solvent interactions are expected in solvents that can participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for 5-Methoxypyrimidin-4-ol by interacting with its N-H, C=O, and nitrogen atoms.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are hydrogen bond acceptors but not donors.[3] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and are often excellent solvents for compounds with similar structures.[3][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. They are not expected to effectively solvate the polar 5-Methoxypyrimidin-4-ol molecule and will likely exhibit very low solubility.

Expected Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar; strong H-bond acceptor. Commonly used for initial stock solutions.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar; strong H-bond acceptor, similar to DMSO.[3][8] |

| Methanol / Ethanol | Polar Protic | Moderate to High | Can act as both H-bond donor and acceptor.[3] Purification via recrystallization from ethanol/water has been suggested.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Polar ether that can act as an H-bond acceptor. |

| Acetone | Polar Aprotic | Low to Moderate | Less polar than other aprotic solvents; H-bond acceptor. |

| Ethyl Acetate | Moderately Polar | Low | Limited polarity and H-bonding capability. |

| Dichloromethane (DCM) | Moderately Polar | Low | Primarily interacts via dipole-dipole forces; not ideal for H-bonding solutes. |

| Toluene / Hexane | Nonpolar | Very Low / Insoluble | Lacks polarity and H-bonding ability to overcome the solute's crystal lattice energy. |

Experimental Determination of Thermodynamic Solubility

To obtain accurate, quantitative data, the thermodynamic solubility must be determined experimentally. The shake-flask method is the gold-standard and most widely accepted technique for this purpose.[7][9][10] It measures the equilibrium concentration of a compound in a solvent at a specific temperature.

Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure equilibrium is reached and results are accurate.

1. Preparation of Materials:

-

Purity Check: Ensure the 5-Methoxypyrimidin-4-ol solid is of high purity. The presence of impurities can significantly alter solubility measurements.

-

Solvent Purity: Use high-purity (e.g., HPLC grade) organic solvents.

-

Equipment: Calibrated analytical balance, temperature-controlled shaker/incubator, vials (e.g., 2 mL glass vials), filtration device (e.g., 0.45 µm PTFE syringe filters) or centrifuge, and a validated analytical instrument (e.g., HPLC-UV).

2. Experimental Procedure:

-

Step 2.1: Add Solute: Add an excess amount of solid 5-Methoxypyrimidin-4-ol to a vial. "Excess" is critical to ensure that an equilibrium between the solid and dissolved states can be established.[7][9] A visual confirmation of undissolved solid must be present at the end of the experiment.

-

Step 2.2: Add Solvent: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Step 2.3: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][9] The time required should be determined in preliminary studies.

-

Step 2.4: Phase Separation: After equilibration, allow the vials to rest to let the undissolved solid settle. Carefully separate the saturated supernatant (the liquid portion) from the solid. This can be done by:

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible filter into a clean vial. This is a common and robust method.[11]

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid, then carefully pipette the supernatant.

-

-

Step 2.5: Dilution: Dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

3. Analysis and Quantification:

-

Step 3.1: Prepare Standards: Prepare a series of calibration standards of 5-Methoxypyrimidin-4-ol with known concentrations.

-

Step 3.2: Analytical Method: Analyze the diluted samples and the calibration standards using a validated, stability-indicating analytical method, such as HPLC-UV.[3] A C18 column with a mobile phase like acetonitrile and water is often a good starting point.[3]

-

Step 3.3: Calculation: Generate a calibration curve from the standards. Use the response of the sample to determine its concentration. Account for the dilution factor to calculate the final solubility in units such as mg/mL or mmol/L.

4. Trustworthiness and Validation:

-

Replicates: Perform each solubility measurement in at least triplicate to ensure reproducibility.[12][13]

-

Equilibrium Confirmation: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its polymorphic form or degraded during the experiment.

Conclusion

While specific quantitative solubility data for 5-Methoxypyrimidin-4-ol in organic solvents is sparse in public literature, a strong predictive understanding can be derived from its physicochemical properties. The molecule's polarity and extensive hydrogen bonding capabilities, driven by its keto-enol tautomerism, suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like alcohols. Conversely, it is expected to be poorly soluble in nonpolar solvents. For drug development professionals, the robust and reliable shake-flask method detailed here provides a clear path to generating the precise, quantitative data needed for informed decision-making in synthesis, formulation, and screening campaigns.

References

- An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications. (n.d.). BenchChem. Retrieved January 3, 2026.

-

Solubility and Dissolution for Drug. (n.d.). SlidePlayer. Retrieved January 3, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 3, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved January 3, 2026, from [Link]

-

Biopharmaceutics Classification System-Based Biowaivers. (2019, November 20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 3, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 3, 2026, from [Link]

-

Jadhav, D. S. (2013, February 15). Solubility Determination in Drug Discovery and Development. PharmaTutor. Retrieved January 3, 2026, from [Link]

- Stability issues of 4-methoxypyrimidin-5-ol in solution. (n.d.). BenchChem. Retrieved January 3, 2026.

- Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.).

- ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. (2018, June 7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 3, 2026.

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 3, 2026, from [Link]

- Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. (n.d.).

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

5-Methoxy-2-(pyrimidin-2-yl)pyrimidin-4-ol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. (n.d.). BenchChem. Retrieved January 3, 2026.

- Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide. (n.d.). BenchChem. Retrieved January 3, 2026.

-

The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. (2005). PubMed. Retrieved January 3, 2026, from [Link]

- Enol Tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy. (n.d.). VNU-HCM Press. Retrieved January 3, 2026.

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024, October 28). MDPI. Retrieved January 3, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rheolution.com [rheolution.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. bioassaysys.com [bioassaysys.com]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

Whitepaper: A Theoretical and Computational Guide to the Tautomeric Stability of 5-Methoxypyrimidin-4-ol

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical phenomenon in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1][2] For heterocyclic compounds like 5-Methoxypyrimidin-4-ol, a scaffold present in numerous biologically active molecules, identifying the predominant tautomeric form under physiological conditions is paramount for accurate structure-activity relationship (SAR) studies and rational drug design.[3][4] This technical guide provides a comprehensive framework for the theoretical calculation of tautomer stability, using 5-Methoxypyrimidin-4-ol as a case study. We will delve into the quantum mechanical principles, present a detailed computational workflow using Density Functional Theory (DFT), and interpret the expected results, offering field-proven insights for researchers in drug discovery.

Introduction: The Significance of Tautomerism in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases like uracil and thymine and a vast array of therapeutic agents.[3] Molecules such as 5-Methoxypyrimidin-4-ol can exist in multiple tautomeric forms, primarily through the migration of a proton.[5] The two most probable tautomers are the aromatic alcohol (enol) form, 5-Methoxypyrimidin-4-ol, and the non-aromatic keto form, 5-Methoxy-pyrimidin-4(3H)-one.

Identifying the Tautomers of 5-Methoxypyrimidin-4-ol

The primary tautomeric equilibrium for this molecule involves a proton shift between the exocyclic oxygen and the ring nitrogen at position 3.

-

Tautomer 1 (T1): The enol form, 5-Methoxypyrimidin-4-ol. This form is aromatic.

-

Tautomer 2 (T2): The keto form, 5-Methoxypyrimidin-4(3H)-one. This is the more stable keto tautomer.[6]

While other tautomers are theoretically possible (e.g., involving the N1 nitrogen or the methoxy group), the keto-enol equilibrium between T1 and T2 is the most significant and will be the focus of this guide. Studies on the parent 4-pyrimidone system have consistently shown that the keto structure is the most stable, and this preference is often enhanced in polar solvents.[3][7][8]

Diagram 1: Tautomeric Equilibrium of 5-Methoxypyrimidin-4-ol

Caption: The keto-enol tautomeric equilibrium of 5-Methoxypyrimidin-4-ol.

Theoretical Framework for Stability Calculation

To accurately predict tautomer stability, we employ quantum mechanical calculations, specifically Density Functional Theory (DFT). DFT offers an excellent compromise between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[9]

Core Concepts:

-

Functionals and Basis Sets: The choice of DFT functional and basis set is critical. The B3LYP hybrid functional is a robust and widely validated choice for thermochemical calculations of organic molecules.[5][10] For the basis set, a Pople-style set such as 6-311++G(d,p) or a correlation-consistent set like aug-cc-pVTZ is recommended.[11] The ++ indicates the inclusion of diffuse functions on all atoms, essential for accurately describing lone pairs and hydrogen bonding, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, which is crucial for pi systems.

-

Gibbs Free Energy (ΔG): The relative stability of tautomers is determined by the difference in their Gibbs free energy (ΔG). The tautomer with the lower ΔG is more stable. The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT) .[10]

-

Solvent Effects: Tautomeric equilibria are highly sensitive to the environment.[12] A polar solvent can stabilize a more polar tautomer through dipole-dipole interactions and hydrogen bonding. We account for this using a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which simulate the bulk solvent environment without explicitly modeling individual solvent molecules.[10][13]

Detailed Computational Workflow

This section provides a step-by-step protocol for calculating tautomer stability. This workflow is designed to be a self-validating system, with checks to ensure the reliability of the results.

Diagram 2: Computational Workflow for Tautomer Stability

Sources

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer Search | Rowan [rowansci.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. jst-ud.vn [jst-ud.vn]

- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

preliminary biological screening of 5-Methoxypyrimidin-4-ol derivatives

An In-Depth Technical Guide to the Preliminary Biological Screening of 5-Methoxypyrimidin-4-ol Derivatives

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of approved therapeutic agents. Its versatile chemical nature allows for extensive functionalization, making it a "privileged scaffold" in drug discovery. Derivatives of pyrimidine have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

This guide focuses on a specific, yet promising subclass: 5-Methoxypyrimidin-4-ol derivatives . The introduction of a methoxy group at the 5-position and a hydroxyl group at the 4-position (or its tautomeric form, 5-methoxypyrimidin-4(3H)-one) significantly influences the molecule's electronic and steric properties, offering unique opportunities for targeted biological interactions. This document provides a comprehensive framework for conducting the preliminary biological screening of novel derivatives based on this core, designed for researchers and scientists in drug development. It moves beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and scientifically sound primary evaluation.

Section 1: Strategic Framework for Preliminary Screening

A successful screening campaign is not merely about running assays; it's about asking the right questions in the most efficient order. The preliminary screen, or primary screen, serves as a broad filter to identify initial "hits" from a library of synthesized 5-methoxypyrimidin-4-ol derivatives. The goal is to rapidly and cost-effectively identify compounds that exhibit a desired biological activity.

The screening strategy is best visualized as a cascade, where compounds move from broad, high-throughput assays to more specific, lower-throughput secondary and validation assays. This approach maximizes resource efficiency by eliminating inactive compounds early in the process.

Caption: High-level workflow for a typical drug discovery screening cascade.

The critical first step is deciding which biological activities to investigate. This decision should be evidence-based, drawing from the known activities of structurally similar compounds. Pyrimidine derivatives are well-known inhibitors of various kinases and metabolic enzymes, and they also exhibit significant antimicrobial and anti-proliferative effects. Therefore, a logical preliminary screening panel for 5-methoxypyrimidin-4-ol derivatives would include assays in these domains.

Section 2: Core Protocols for a Tri-Panel Primary Screen

We propose a parallel three-panel screening approach to efficiently probe the most probable biological activities: (A) Anti-proliferative Activity , (B) Antimicrobial Activity , and (C) Kinase Inhibition .

A. Anti-proliferative Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used in primary screens to identify compounds that are cytotoxic to cancer cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Rationale for Selection:

-

High-Throughput: The assay is easily adaptable to a 96-well plate format, allowing for the rapid screening of many compounds.

-

Cost-Effective: The reagents are relatively inexpensive.

-

Broad Applicability: It can be used on a wide variety of adherent and suspension cell lines.

Detailed Step-by-Step Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 5-methoxypyrimidin-4-ol derivative (e.g., 10 mM in DMSO).

-

Prepare a working solution by diluting the stock solution in a complete culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the test wells.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 5 µM).

-

Blank Control: Wells containing medium but no cells.

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., < 50%) at the screening concentration.

B. Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale for Selection:

-

Quantitative Results: Provides a specific MIC value, which is more informative than qualitative methods like disk diffusion.

-

Standardized: The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.

Detailed Step-by-Step Protocol:

-

Microorganism Preparation:

-

Select relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative).

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation and Serial Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired screening concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

The final volume in each well is 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

-

A positive control (e.g., Ciprofloxacin) should be run in parallel.

-

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative-001 | >128 | >128 |

| Derivative-002 | 16 | 64 |

| Derivative-003 | 8 | >128 |

| Ciprofloxacin | 0.25 | 0.015 |

C. Kinase Inhibition Screening

Many pyrimidine-based drugs function by inhibiting protein kinases. A generic, high-throughput kinase inhibition assay can be used to screen for this activity. The ADP-Glo™ Kinase Assay is a common choice. It measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity. Low ADP levels indicate inhibition.

Rationale for Selection:

-

Broad Relevance: Kinase dysregulation is implicated in many diseases, particularly cancer.

-

High Sensitivity: Luminescence-based assays like ADP-Glo™ are highly sensitive and have a broad dynamic range.

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Abbreviated Protocol Outline:

-

Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., EGFR, SRC), its specific substrate, ATP, and the test compound. Include "no inhibitor" and "no enzyme" controls. Incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read Luminescence: Measure the light output using a luminometer. A lower signal indicates higher kinase inhibition.

Data Analysis:

% Inhibition = 100 * [1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)]

Hits are compounds that show significant inhibition (e.g., >50%) at the screening concentration.

Section 3: Data Interpretation and Next Steps

The preliminary screen will generate a list of initial hits. It is crucial to remember that these are not yet leads. False positives are common, and the initial activity may be non-specific.

Hit Confirmation and Prioritization:

-

Re-testing: All initial hits should be re-tested under the same conditions to confirm activity.

-

Dose-Response: Confirmed hits must be tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀ value). A steep and complete dose-response curve suggests a specific mode of action.

-

Counter-screens: To assess selectivity, compounds that are hits in the anti-proliferative assay should be tested against a non-cancerous cell line (e.g., HEK293). A large difference in potency indicates cancer cell-specific cytotoxicity.

The most promising compounds are those that display high potency (low IC₅₀), selectivity, and a clear structure-activity relationship (SAR) among related derivatives. These prioritized hits can then be advanced to more complex secondary assays and eventually to lead optimization campaigns.

References

-

MTT Assay for Cell Viability: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL: [Link]

-

Antimicrobial Susceptibility Testing Standards: Clinical and Laboratory Standards Institute (CLSI). M07-A9 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. URL: [Link] (Note: Direct access to the standard typically requires purchase, the main site is provided for authoritative grounding).

-

Privileged Structures in Medicinal Chemistry: Evans, B. E., et al. (1988). The design of nonpeptidal ligands for a peptide receptor: cholecystokinin antagonists. Journal of Medicinal Chemistry. URL: [Link]

understanding the chemical reactivity of the pyrimidine ring in 5-Methoxypyrimidin-4-ol

An In-Depth Technical Guide to the Chemical Reactivity of 5-Methoxypyrimidin-4-ol

Foreword: A Molecule of Dichotomous Reactivity

To the researcher engaged in the intricate art of molecular design, the pyrimidine scaffold is both a foundational element and a canvas for innovation. Its prevalence in nucleic acids and a vast array of therapeutic agents speaks to its profound biological significance.[1][2][3] This guide focuses on a particularly intriguing derivative: 5-Methoxypyrimidin-4-ol. The reactivity of this molecule is not straightforward; it is a nuanced interplay between the inherent electron-deficient nature of the pyrimidine core and the powerful electron-donating effects of its two substituents. Understanding this dichotomy is paramount for its strategic deployment in synthetic campaigns, particularly in the fields of drug discovery and materials science. This document moves beyond a simple recitation of reactions to dissect the electronic underpinnings that govern its chemical behavior, providing both the "how" and the "why" for the practicing scientist.

The Foundational Principle: Tautomerism and Electronic Landscape

The chemical behavior of 5-Methoxypyrimidin-4-ol is fundamentally dictated by its structure, which exists as a tautomeric equilibrium between the aromatic 'enol' form (5-methoxypyrimidin-4-ol) and the non-aromatic 'keto' form (5-methoxypyrimidin-4(3H)-one). Experimental and computational studies on related 4-hydroxypyrimidines consistently show that the keto tautomer is the more stable and predominant form in most conditions.[1][4][5][6][7][8]

Caption: Tautomeric equilibrium of the title compound.

For the purpose of predicting reactivity, it is crucial to consider the electronic contributions of the substituents in both forms, as the transition state of a given reaction may favor one over the other.

1.1. The Pyrimidine Core: An Electron-Deficient Foundation The parent pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle. The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density at the carbon atoms (C2, C4, C5, C6). This inherent electronic poverty makes the ring:

-

Resistant to Electrophilic Aromatic Substitution (SEAr): An incoming electrophile (E+) finds the ring deactivated.[9][10]

-

Susceptible to Nucleophilic Aromatic Substitution (SNAr): An incoming nucleophile (Nu-) is attracted to the electron-poor carbon centers, especially C2, C4, and C6.

1.2. The Substituents: A Paradigm Shift in Reactivity The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful electron-donating groups (EDGs) through resonance (+M effect), which fundamentally alters the core reactivity of the pyrimidine ring.

-

5-Methoxy Group (-OCH₃): This group strongly donates electron density into the ring, counteracting the inductive withdrawal of the ring nitrogens.[11][12][13] Its lone pairs participate in resonance, increasing the electron density primarily at the ortho (C4, C6) and para (C2) positions.

-

4-Hydroxy Group (-OH): In its enol form, the hydroxyl group acts similarly to the methoxy group, donating electron density via resonance to the C2 and C6 positions.

The synergistic effect of these two EDGs transforms the pyrimidine from a π-deficient system to an electron-rich heterocycle .[14] This enrichment has profound consequences, primarily by activating the ring toward electrophilic attack and deactivating it toward nucleophilic attack relative to unsubstituted or halogenated pyrimidines.[11][12]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr): A Deactivated System Requiring Activation

Direct SNAr on 5-methoxypyrimidin-4-ol is unfavorable due to the ring's high electron density. [11][12]To render the molecule susceptible to nucleophilic attack, the hydroxyl group at the C4 position must first be converted into a good leaving group. This is a cornerstone strategy in pyrimidine chemistry.

The Two-Step Activation/Displacement Strategy:

-

Activation: The 4-hydroxyl group is converted into a more effective leaving group, most commonly a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). [15][16]Other possibilities include conversion to a tosylate or triflate.

-

Displacement: The resulting intermediate, 4-chloro-5-methoxypyrimidine, is now an excellent substrate for SNAr. The electron-withdrawing chloro group and the ring nitrogens facilitate attack at C4 by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Caption: Workflow for functionalization via SNAr activation.

Reactions at the Substituents

The functional groups themselves are key handles for derivatization.

-

O-Alkylation/O-Arylation: The 4-hydroxyl group (or more accurately, its conjugate base formed under basic conditions) is a potent nucleophile. It can be readily alkylated with alkyl halides or arylated under various conditions to form ethers. [17]* Displacement of the 5-Methoxy Group: While less common, the methoxy group at C4 (after derivatization of the C5 position) can sometimes be displaced by strong nucleophiles like amines under high temperatures, potentially with microwave irradiation to accelerate the reaction. [17]

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The true synthetic power of this scaffold is unlocked via palladium-catalyzed cross-coupling reactions. [18]Following the conversion of the 4-hydroxyl group to a halide (e.g., 4-chloro-5-methoxypyrimidine), a versatile range of C-C and C-N bonds can be formed.